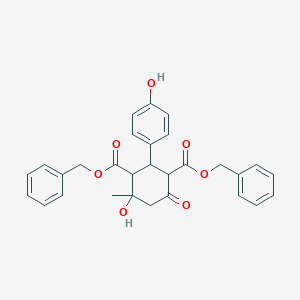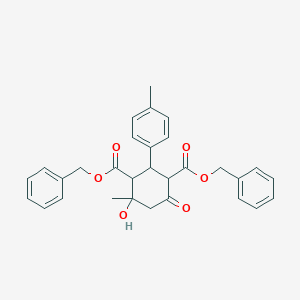
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as THFA, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. THFA is a highly stable and biologically active molecule that has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
实验室实验的优点和局限性
One of the main advantages of using 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high stability and biocompatibility. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is highly soluble in water and can be easily administered to cells and animals. However, one of the main limitations of using 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high cost and limited availability.
未来方向
There are several future directions for research on 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more efficient and cost-effective synthesis methods for 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. Another area of research is the identification of new molecular targets and signaling pathways that are involved in the anti-cancer activity of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. In addition, further studies are needed to determine the safety and efficacy of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in human clinical trials.
合成方法
The synthesis of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that requires the use of specialized equipment and reagents. The first step in the synthesis of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. This intermediate is then reacted with tetrahydro-2-furanmethanol to form a furan ring. The next step involves the reaction of the furan intermediate with 2-thiophenylacetic acid to form the final product, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.
科学研究应用
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is in the field of cancer research. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and metastasis of tumors in animal models.
属性
分子式 |
C18H17NO4S2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
4-hydroxy-1-(oxolan-2-ylmethyl)-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO4S2/c20-16(13-6-3-9-25-13)14-15(12-5-2-8-24-12)19(18(22)17(14)21)10-11-4-1-7-23-11/h2-3,5-6,8-9,11,15,21H,1,4,7,10H2 |
InChI 键 |
ARUASAPCMDUTAY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4 |
规范 SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




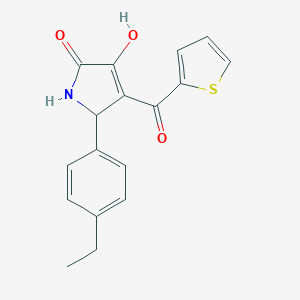

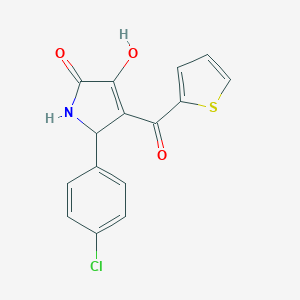

![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)



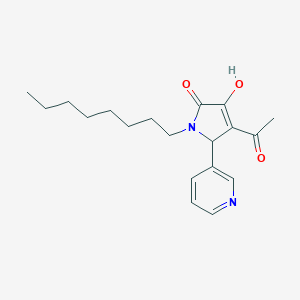
![[3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282352.png)
